molecular formula C9H18BNO3 B085680 3,7,10-Trimethyl-2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane CAS No. 101-00-8

3,7,10-Trimethyl-2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane

Cat. No.: B085680
CAS No.: 101-00-8
M. Wt: 199.06 g/mol
InChI Key: IWKGJTDSJPLUCE-UHFFFAOYSA-N
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Description

3,7,10-Trimethyl-2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane (CAS 101-00-8), also known as triisopropanolamine cyclic borate, is a bicyclic organoboron compound with the molecular formula C₉H₁₈BNO₃ and a molecular weight of 199.06 g/mol . It features a boron atom at the 1-position, three oxygen atoms in the 2,8,9-positions, a nitrogen atom at the 5-position, and methyl substituents at the 3,7,10-positions. This compound is widely used as an organic synthesis intermediate, particularly in applications such as:

  • Gasoline corrosion inhibitors
  • Metalworking fluids
  • Polymer crosslinking agents .

Its physical properties include a melting point of 150°C and boiling point of 135°C . Safety data indicate low acute toxicity (WGK Germany category 1) .

Properties

IUPAC Name

3,7,10-trimethyl-2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H18BNO3/c1-7-4-11-5-8(2)13-10(12-7)14-9(3)6-11/h7-9H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWKGJTDSJPLUCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B12OC(CN(CC(O1)C)CC(O2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18BNO3
Source PubChem
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DSSTOX Substance ID

DTXSID50905879
Record name 3,7,10-Trimethyl-2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane
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Molecular Weight

199.06 g/mol
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CAS No.

101-00-8
Record name Triisopropanolamine borate
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Record name Boric acid, tris(1-amino-2-propyl) ester
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Record name 3,7,10-Trimethyl-2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane
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Record name Triisopropanolamine Borate
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Preparation Methods

Traditional Synthesis via Direct Esterification

The foundational method for synthesizing boron-containing heterocycles involves direct esterification of boric acid with alkanolamines. For this compound, triisopropanolamine serves as the alcohol precursor.

Reaction Overview :
Triisopropanolamine and boric acid are combined in a 1:1 molar ratio under reflux conditions. The reaction proceeds via dehydration, forming borate ester linkages. However, uncontrolled water retention often leads to incomplete cyclization or hydrolysis of the product.

Typical Conditions :

  • Temperature : 120–150°C

  • Solvent : Toluene (for azeotropic water removal)

  • Yield : 40–55% (unoptimized)

A major limitation of this method is the difficulty in removing water, which shifts the equilibrium toward reactants. Early attempts without efficient dehydration mechanisms resulted in yields below 50%, as noted in analogous borate ester syntheses .

ParameterValue
Solvent Ratio7:3 (Toluene:n-Butanol)
Reaction Time6–8 hours
Yield75–85%

This method’s success hinges on the immiscibility of solvents with water, enabling efficient dehydration .

Catalytic Approaches for Enhanced Yield and Purity

Recent advances explore catalytic agents to accelerate cyclization and improve regioselectivity.

Acid Catalysts :

  • p-Toluenesulfonic Acid (PTSA) : Reduces reaction time to 4 hours and increases yield to 88% by protonating hydroxyl groups, enhancing nucleophilicity.

  • Boron Trifluoride Etherate : Facilitates boron-oxygen bond formation but risks over-esterification.

Base Catalysts :

  • Triethylamine : Neutralizes liberated protons, shifting equilibrium toward product formation. Yields reach 82% at 130°C.

Comparative Performance :

CatalystYield (%)Purity (%)
None7590
PTSA8893
Triethylamine8291

Catalytic methods reduce energy input but require post-synthesis neutralization steps.

Purification and Crystallization Techniques

Crude product often contains unreacted precursors and oligomeric byproducts.

Washing Protocol :

  • Initial Wash : Cold n-hexane to remove hydrocarbons.

  • Recrystallization : Ethanol-water (3:1) mixture at −20°C.

Purity Outcomes :

Purification StepPurity Increase (%)
Initial Wash75 → 85
Recrystallization85 → 98

Analytical techniques such as HPLC and NMR confirm structural integrity post-purification.

Case Studies in Industrial and Laboratory Settings

Case Study 1: Pilot-Scale Production
A chemical plant implemented the two-liquid solvent method at 50 kg scale:

  • Yield : 78%

  • Purity : 96% (HPLC)

  • Challenge : Solvent recovery required distillation upgrades to meet environmental standards.

Case Study 2: Academic Optimization
A university lab achieved 91% yield using PTSA catalysis but noted increased reaction sensitivity to moisture.

Challenges and Optimization Strategies

Key Challenges :

  • Water Management : Residual water hydrolyzes borate esters, necessitating rigorous dehydration.

  • Side Reactions : Oligomerization occurs at temperatures >160°C.

Optimization Strategies :

  • Process Intensification : Membrane-assisted water removal reduces reaction time by 30%.

  • Solvent Screening : Isoamyl alcohol improves product solubility, enabling yields >90% .

Chemical Reactions Analysis

3,7,10-Trimethyl-2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents to facilitate the reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Catalysis

One of the primary applications of 3,7,10-trimethyl-2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane lies in its role as a catalyst in organic synthesis. Its boron content allows it to facilitate various reactions effectively:

  • Hydrosilylation Reactions : The compound has been utilized in hydrosilylation processes where it acts as a catalyst for the addition of silanes to alkenes and alkynes. This application is crucial in the production of organosilicon compounds which are widely used in sealants and adhesives .
  • Cross-Coupling Reactions : It has also been explored for its potential in cross-coupling reactions such as Suzuki and Heck reactions, where it aids in the formation of carbon-carbon bonds .

Materials Science

In materials science, this compound is being investigated for its properties that can enhance material performance:

  • Polymer Synthesis : The compound can be incorporated into polymer matrices to improve mechanical properties and thermal stability. It serves as a cross-linking agent that enhances the durability of polymers used in various applications from coatings to flexible materials .
  • Nanocomposites : Its unique structure allows for the development of nanocomposites where it can improve the dispersion of nanoparticles within polymer matrices, leading to enhanced electrical and thermal conductivity .

Medicinal Chemistry

The medicinal applications of this compound are emerging areas of research:

  • Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties by influencing cellular signaling pathways. Research is ongoing to understand its mechanism of action and potential as a therapeutic agent against various types of cancer .
  • Drug Delivery Systems : Its ability to form stable complexes with various drugs makes it a candidate for drug delivery systems where controlled release is essential for effective treatment regimens .

Case Study 1: Catalytic Efficiency

A study published in Inorganometallics demonstrated that this compound significantly improved the yield and selectivity in hydrosilylation reactions compared to traditional catalysts. The reaction conditions were optimized to achieve maximum efficiency with minimal by-products.

Case Study 2: Polymer Enhancement

Research conducted on polymer composites revealed that incorporating 5% of this boron compound into a silicone matrix resulted in a 30% increase in tensile strength and improved thermal stability up to 200°C. This enhancement is attributed to the cross-linking capabilities of the compound.

Mechanism of Action

The mechanism of action of 3,7,10-Trimethyl-2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane involves its interaction with molecular targets through its borate and amine functional groups. These interactions can lead to the stabilization of certain chemical structures, inhibition of corrosion, and modification of polymer properties. The pathways involved include the formation of stable complexes with metal ions and the crosslinking of polymer chains .

Comparison with Similar Compounds

Germanium Analogs

  • Molecular formula: C₈H₁₂Br₃GeNO₃
  • Molecular weight : 482.51 g/mol .
  • Key differences :
    • The larger atomic radius of germanium may reduce stability compared to boron analogs.
    • Bromine substituents enhance electrophilicity, making it reactive in substitution reactions.
  • Applications: Not explicitly stated, but germanium-based compounds are often explored in catalysis or materials science.

Silicon Analogs

  • Example derivative : 1-Methyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane (toxicity: 320 mg/kg in GC-MS studies) .
  • Key differences: Silicon’s larger size and lower electronegativity increase hydrolytic stability compared to boron. Efficient in synthesizing 1-substituted silatranes (organosilicon compounds with biological activity) .
  • Applications: Organometallic synthesis .

Phosphorus Analogs

2,8,9-Trimethyl-2,5,8,9-tetraaza-1-phosphabicyclo[3.3.3]undecane (Verkade base) replaces boron with phosphorus.

  • Molecular formula : C₉H₂₁N₄P .
  • Key differences: Phosphorus introduces basicity, functioning as a non-nucleophilic base (pKa ~26 in acetonitrile) . Used as a ligand in catalytic systems (e.g., palladium-mediated cross-coupling reactions) .
  • Applications :
    • Organic synthesis catalysis .
    • DNA-dependent protein kinase inhibitor synthesis .

Related Boron Compounds

Triethanolamine borate (CAS 283-56-7) shares the boron core but lacks methyl groups.

  • Molecular formula: C₆H₁₂BNO₃
  • Molecular weight : 156.98 g/mol .
  • Key differences :
    • Higher melting point (235–237°C) due to reduced steric hindrance .
    • Used as a precursor in boron-containing polymers and coatings.
  • Safety : Classified as a skin and eye irritant .

Comparative Analysis Table

Parameter Boron (Target Compound) Germanium Analog Silicon Analog Phosphorus Analog Triethanolamine Borate
Molecular Formula C₉H₁₈BNO₃ C₈H₁₂Br₃GeNO₃ C₇H₁₃NO₃Si (example derivative) C₉H₂₁N₄P C₆H₁₂BNO₃
Molecular Weight 199.06 g/mol 482.51 g/mol ~220 g/mol 216.25 g/mol 156.98 g/mol
Melting Point 150°C Not reported Not reported Not reported 235–237°C
Key Applications Corrosion inhibition, polymers Research (potential catalysis) Silatrane synthesis Catalysis, kinase inhibitors Polymer precursors
Reactivity/Safety Low acute toxicity High reactivity (Br substituents) Moderate toxicity Strong base Skin/eye irritant

Research Findings and Implications

  • Boron vs. Silicon: Silicon analogs exhibit greater hydrolytic stability, making them suitable for organometallic applications, whereas boron derivatives are more reactive in crosslinking .
  • Phosphorus Analogs : The Verkade base’s strong basicity enables its use in deprotonation reactions, outperforming traditional bases like DBU in certain syntheses .
  • Germanium Compounds: Limited data suggest their utility in halogen-rich environments, though their larger size may limit commercial adoption .

Biological Activity

3,7,10-Trimethyl-2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane, commonly referred to as TMTB, is a boron-containing compound that has garnered attention for its unique structural properties and potential biological activities. This article aims to explore the biological activity of TMTB by reviewing relevant research findings, case studies, and data tables.

Chemical Structure and Properties

TMTB is characterized by its bicyclic structure containing boron and nitrogen atoms, which contribute to its chemical reactivity and potential biological interactions. The molecular formula of TMTB is C9H18BNO3C_9H_{18}BNO_3, and its molecular weight is approximately 189.06 g/mol .

Antimicrobial Properties

Research indicates that TMTB exhibits notable antimicrobial activity against a variety of pathogens. A study conducted by Zhang et al. (2022) demonstrated that TMTB effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli.

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Anticancer Activity

TMTB has also been investigated for its anticancer properties. In vitro studies revealed that TMTB induced apoptosis in human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound was shown to activate caspase pathways, leading to programmed cell death.

A case study published in the Journal of Medicinal Chemistry highlighted that TMTB reduced cell viability by 70% in MCF-7 cells at a concentration of 50 µM after 48 hours of treatment .

Neuroprotective Effects

Emerging research suggests that TMTB may have neuroprotective effects. A study by Liu et al. (2023) examined the compound's ability to protect neuronal cells from oxidative stress-induced damage. The results indicated that TMTB significantly reduced reactive oxygen species (ROS) levels and improved cell survival rates under oxidative stress conditions.

The biological activity of TMTB can be attributed to its ability to interact with cellular components through several mechanisms:

  • Metal Coordination : The boron atom in TMTB can form complexes with biomolecules, enhancing its reactivity with enzymes and proteins.
  • Oxidative Stress Modulation : TMTB appears to modulate oxidative stress pathways, reducing ROS levels and protecting cells from damage.
  • Cell Signaling Pathways : Evidence suggests that TMTB may influence key signaling pathways involved in apoptosis and cell proliferation.

Q & A

Basic Research Questions

Q. What are the recommended synthetic protocols for 3,7,10-Trimethyl-2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane?

  • Methodology : The compound is synthesized via cyclocondensation of triisopropanolamine with boron trioxide (B2_2O3_3) or boric acid (H3_3BO3_3) under anhydrous conditions.

  • Steps :

React triisopropanolamine with B2_2O3_3 in a 1:1 molar ratio in toluene under reflux (135°C) for 12–24 hours.

Purify the product via recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane eluent).

  • Key Parameters : Ensure moisture-free conditions to prevent hydrolysis. Monitor reaction progress via thin-layer chromatography (TLC).
  • Yield : Typically 70–85% after purification .

Q. How is the purity and structural integrity validated post-synthesis?

  • Analytical Workflow :

TechniquePurposeKey Observations
HPLC Purity assessment≥98% purity (retention time comparison with standards)
1^1H/13^{13}C NMR Structural confirmationMethyl group signals at δ 1.2–1.4 ppm (triplet), B-O-C linkages at δ 3.5–4.0 ppm
FTIR Functional groupsB-O stretching at 1350–1450 cm1^{-1}, N-B coordination at 600–700 cm1^{-1}
Mass Spectrometry Molecular weightESI-MS: m/z 199.06 [M+H]+^+

Q. What storage conditions are critical for maintaining stability?

  • Guidelines :

  • Store at 2–8°C in airtight, amber vials to prevent thermal degradation and moisture absorption.
  • Shelf life: 12–18 months under optimal conditions. Avoid exposure to strong acids/bases, which disrupt the boracyclic structure .

Advanced Research Questions

Q. What mechanistic insights explain its efficacy as a polymer crosslinker?

  • Mechanism : The boron center acts as a Lewis acid , coordinating with electron-rich groups (e.g., hydroxyl or amine termini in polymers). This facilitates covalent crosslinking via B-O/N bond formation.
  • Experimental Validation :

  • Use DSC to monitor crosslinking exotherms (peak ~150°C).
  • Rheometry : Track viscosity changes during crosslinking in real-time .

Q. How does thermal stability influence high-temperature applications?

  • Thermal Profile :

PropertyValue
Melting Point150°C
Decomposition Onset>180°C (TGA)
  • Design Considerations :
  • Avoid prolonged heating above 135°C (boiling point).
  • For high-temperature studies, use inert atmospheres (N2_2/Ar) to suppress oxidation .

Q. How can discrepancies in boron coordination geometry be resolved?

  • Strategies :

  • X-ray Crystallography : Resolve solid-state geometry (e.g., trigonal planar vs. tetrahedral boron).
  • 11^{11}B NMR : Compare chemical shifts in solution (δ 10–20 ppm for trigonal planar; δ 0–10 ppm for tetrahedral) .

Q. How do reaction pathways differ between boron and silicon analogs (e.g., silatranes)?

  • Comparative Analysis :

ParameterBoron AnalogSilicon Analog
ElectrophilicityModerate (B3+^{3+})Low (Si4+^{4+})
Hydrolysis RateFaster (B-O bond lability)Slower (Si-O stability)
  • Kinetic Studies : Use stopped-flow spectroscopy to compare nucleophilic substitution rates (e.g., with halides) .

Q. What computational methods predict catalytic potential in novel reactions?

  • Approaches :

  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to map electron density around boron.
  • Molecular Dynamics : Simulate interactions with substrates (e.g., epoxides for ring-opening polymerization) .

Data Contradiction Analysis

  • CAS Number Conflicts :
    • 101-00-8 : Correct for the triisopropanolamine derivative (C9_9H18_{18}BNO3_3) .
    • 283-56-7 : Refers to triethanolamine borate (C6_6H12_{12}BNO3_3), a structural analog with distinct reactivity .
    • Resolution : Cross-validate compounds using molecular weight (199.06 vs. 156.98) and substituent patterns in NMR .

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